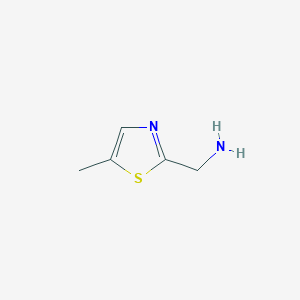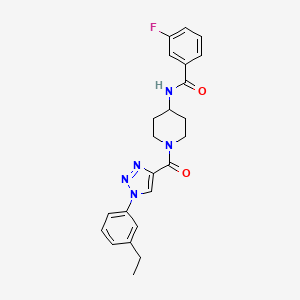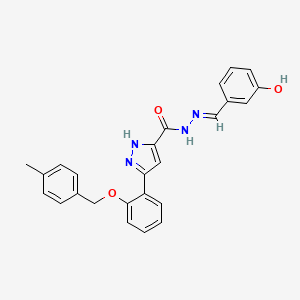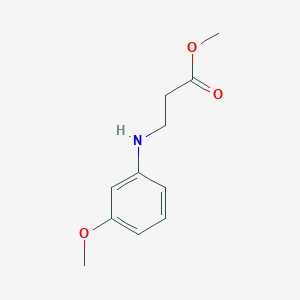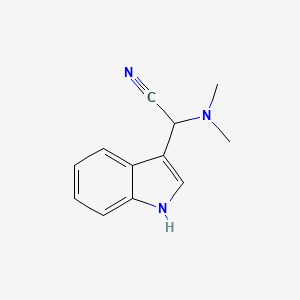
2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile is an organic compound that features an indole ring substituted at the 3-position with a nitrile group and a dimethylamino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is a common starting material in organic synthesis.
Nitrile Introduction: The nitrile group can be introduced via a reaction with a suitable nitrile precursor, such as acetonitrile, under basic conditions.
Dimethylamino Group Addition: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(dimethylamino)-2-(1H-indol-3-yl)ethanol: Similar structure but with an alcohol group instead of a nitrile.
2-(dimethylamino)-2-(1H-indol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile.
2-(dimethylamino)-2-(1H-indol-3-yl)methane: Lacks the nitrile group.
Uniqueness
2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile is unique due to the presence of both a nitrile and a dimethylamino group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(dimethylamino)-2-(1H-indol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15(2)12(7-13)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,12,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQFMIIRIKMRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
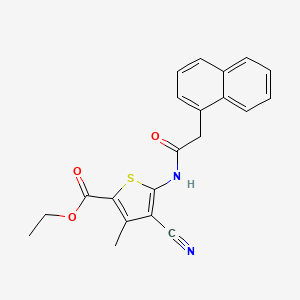
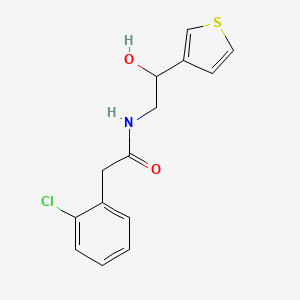
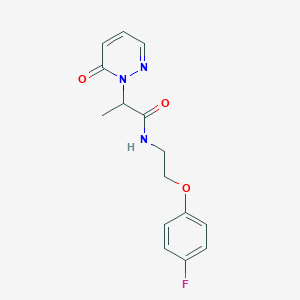
![1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2847624.png)
![2-([1,1'-biphenyl]-4-yloxy)-1-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2847625.png)
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2847626.png)
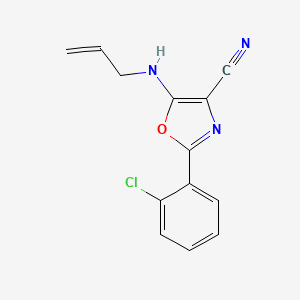
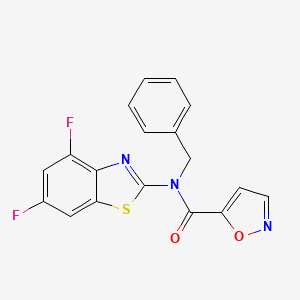

![4-(diethylsulfamoyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2847633.png)
